4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
Brand Name:
Vulcanchem
CAS No.:
120164-96-7
VCID:
VC20898018
InChI:
InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C
Molecular Formula:
C14H18N2O3S
Molecular Weight:
294.37 g/mol
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
CAS No.: 120164-96-7
Cat. No.: VC20898018
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-96-7 |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 294.37 g/mol |
| IUPAC Name | 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
| Standard InChI Key | QHWOEXFKVLNFOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator